molecular formula C15H12N2O2 B126958 N-(2-cyanophenyl)-4-methoxybenzamide CAS No. 153172-71-5

N-(2-cyanophenyl)-4-methoxybenzamide

Cat. No.: B126958
CAS No.: 153172-71-5
M. Wt: 252.27 g/mol
InChI Key: JIMAVGYEBLMJJK-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-4-methoxybenzamide is a benzamide derivative characterized by a 4-methoxy-substituted benzoyl group attached to a 2-cyanophenylamine moiety. The methoxy group enhances lipophilicity and may influence binding interactions, while the cyano group contributes to electronic effects and hydrogen-bonding capabilities. Below, we compare this compound with similar benzamide derivatives, focusing on structural features, synthesis, stability, and biological activity.

Properties

CAS No.

153172-71-5

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

N-(2-cyanophenyl)-4-methoxybenzamide

InChI

InChI=1S/C15H12N2O2/c1-19-13-8-6-11(7-9-13)15(18)17-14-5-3-2-4-12(14)10-16/h2-9H,1H3,(H,17,18)

InChI Key

JIMAVGYEBLMJJK-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C#N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C#N

Synonyms

N-(2-cyanophenyl)-4-methoxybenzamide

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents (Benzamide/Phenyl) Key Features Biological/Physical Properties Reference ID
N-(2-nitrophenyl)-4-bromo-benzamide (I) 4-bromo, 2-nitro Two molecules per asymmetric unit; crystallographic stability Used in crystallographic comparisons
4MNB (4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide) 4-bromo, 4-methoxy, 2-nitro Enhanced steric bulk; methoxy improves solubility Structural model for halogenated benzamides
N-(tert-butyl)-4-methoxybenzamide (42) 4-methoxy, tert-butyl tert-butyl group increases steric hindrance Synthesized via carbonylation; NMR data available
N-(2-chloro-4-cyanophenyl)benzamide 2-chloro, 4-cyano Chloro and cyano groups enhance electrophilicity Potential intermediate in drug synthesis
4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide 4-methoxy, thiazole ring Thiazole moiety enables heterocyclic interactions Likely enzyme inhibitor (e.g., kinase targets)
Compound 7j (quinazolinone-linked) 4-methoxy, quinazolinone Quinazolinone core enhances EGFR binding Docking score: −9.65 kcal/mol (EGFR TKD)

Physicochemical Properties

  • Lipophilicity: Methoxy groups increase lipophilicity (logP), enhancing membrane permeability. For example, N-(tert-butyl)-4-methoxybenzamide (42) has a calculated logP of 2.8, compared to 2.1 for non-methoxy analogs .
  • Spectroscopic Data :
    • ¹³C NMR shifts for 4-methoxybenzamides typically show peaks at δ 167.4 (amide carbonyl) and δ 55.5 (methoxy group), as seen in .

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